molecular formula C12H15N3S B2985087 6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine CAS No. 1496143-70-4

6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine

Cat. No.: B2985087
CAS No.: 1496143-70-4
M. Wt: 233.33
InChI Key: HKIUOXXBMPVLOG-UHFFFAOYSA-N
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Description

6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine is a synthetic organic compound with the molecular formula C({12})H({15})N(_{3})S. This compound features a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of a cyclopropyl(methyl)amino group attached to the benzothiazole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with formic acid or its derivatives.

    Introduction of the Amino Group: The amino group at the 2-position of the benzothiazole ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Cyclopropyl(methyl)amino Group: This step involves the alkylation of the benzothiazole derivative with cyclopropylmethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring or the amino group, potentially yielding reduced or hydrogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, 6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug development

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl(methyl)amino group can form hydrogen bonds or hydrophobic interactions with these targets, influencing their activity and function. The benzothiazole core may also participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: This compound has a similar benzothiazole core but lacks the cyclopropyl(methyl)amino group.

    2-Methyl-1,3-benzothiazol-6-amine: Another benzothiazole derivative with different substituents.

Uniqueness

The presence of the cyclopropyl(methyl)amino group in 6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine distinguishes it from other benzothiazole derivatives. This unique structural feature may confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[[cyclopropyl(methyl)amino]methyl]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-15(9-3-4-9)7-8-2-5-10-11(6-8)16-12(13)14-10/h2,5-6,9H,3-4,7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIUOXXBMPVLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(C=C1)N=C(S2)N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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